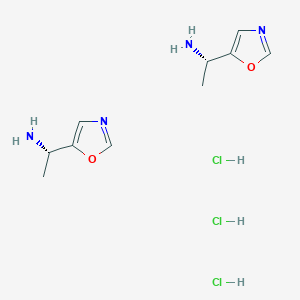

(S)-1-(oxazol-5-yl)ethanamine trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-(oxazol-5-yl)ethanamine trihydrochloride, also known as (S)-OXE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral molecule that belongs to the class of oxazole derivatives. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

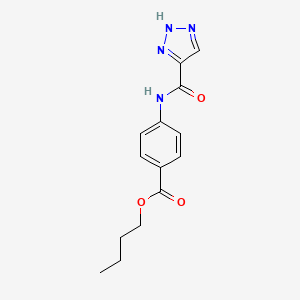

Click Chemistry in Drug Discovery

Click chemistry, a term that broadly refers to a variety of efficient, reliable, and selective reactions for synthesizing novel compounds, has significant implications in drug discovery. The copper-(I)-catalyzed 1,2,3-triazole formation, a key reaction in click chemistry, exemplifies the utility of compounds related to (S)-1-(oxazol-5-yl)ethanamine trihydrochloride. Triazoles, resulting from these reactions, demonstrate potential in binding with biological targets due to their ability to engage in hydrogen bonding and dipole interactions, underscoring their importance in medicinal chemistry (Kolb & Sharpless, 2003).

Development of Antibacterial Agents

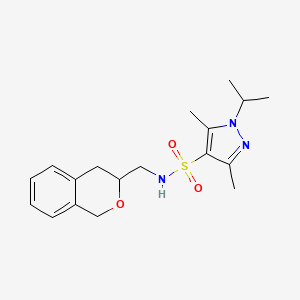

The structural motif of oxazol-5-yl, found in (S)-1-(oxazol-5-yl)ethanamine trihydrochloride, has been utilized in the development of novel antibacterial agents. For instance, 4-substituted 1,2,3-triazoles have been investigated as a new class of oxazolidinone antibacterial agents. These compounds, by substituting conventional functionalities with triazoles, show promise in delivering antibacterial efficacy with a reduced risk of monoamine oxidase A (MAO-A) inhibition, a common side effect of some antibacterial drugs (Reck et al., 2005).

Synthesis and Characterization of Novel Compounds

(S)-1-(oxazol-5-yl)ethanamine trihydrochloride and its derivatives are subjects of extensive research in synthetic chemistry for the synthesis and characterization of novel compounds. These efforts are not only aimed at exploring the chemical space for potential therapeutic agents but also at understanding the fundamental aspects of molecular interactions and reactivity. For example, the synthesis of triazole derivatives and their evaluation for various biological activities reflect the compound's utility in generating pharmacologically relevant molecules (Abdel-Wahab et al., 2023).

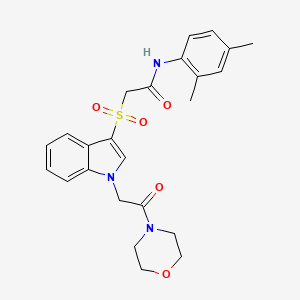

Fungicidal Applications

Beyond medicinal chemistry, (S)-1-(oxazol-5-yl)ethanamine trihydrochloride derivatives have been explored for their fungicidal properties. The design and synthesis of triazole-containing compounds, for instance, have shown efficacy against various phytopathogens, indicating the potential of these molecules in agricultural applications. Such research not only broadens the applicability of (S)-1-(oxazol-5-yl)ethanamine trihydrochloride derivatives but also contributes to the development of new fungicides with improved safety profiles (Bai et al., 2020).

Eigenschaften

IUPAC Name |

(1S)-1-(1,3-oxazol-5-yl)ethanamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8N2O.3ClH/c2*1-4(6)5-2-7-3-8-5;;;/h2*2-4H,6H2,1H3;3*1H/t2*4-;;;/m00.../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYKBIZKBGUJHE-QDILMJESSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CO1)N.CC(C1=CN=CO1)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=CO1)N.C[C@@H](C1=CN=CO1)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(oxazol-5-yl)ethanamine trihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2893122.png)

![4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2893123.png)

![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B2893125.png)

![N-methyl-2-methylsulfanyl-N-[(3-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2893129.png)

![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2893132.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2893135.png)

![(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine](/img/structure/B2893136.png)